N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2S2/c19-14-9-12(1-3-15(14)20)22-18(24)17(23)21-7-5-13-2-4-16(26-13)11-6-8-25-10-11/h1-4,6,8-10H,5,7H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVQPMGDXJVGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene derivative, which is then functionalized to introduce the ethyl group. This intermediate is then reacted with 3-chloro-4-fluoroaniline under suitable conditions to form the final ethanediamide compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bithiophene moiety can also participate in π-π interactions, which are crucial in materials science applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of the target compound with analogs from the evidence:
Key Observations:
- Bithiophene vs. This could favor applications in conductive polymers or optoelectronics .
- Ethanediamide Linker : Unlike single-amide linkages in etobenzanid or diflufenican, the oxamide bridge in the target compound offers two hydrogen-bonding sites, which may improve binding affinity in biological systems or alter solubility .
- Halogen Substitution : The 3-chloro-4-fluorophenyl group balances electron-withdrawing effects (Cl and F) with steric accessibility, contrasting with ortho-dichloro (etobenzanid) or trifluoromethyl (diflufenican) substituents. Meta/para halogen placement may reduce steric hindrance compared to ortho-substituted analogs .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and organic electronics. This article provides a detailed overview of its biological properties, synthetic routes, and research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 408.9 g/mol
- CAS Number : 2640896-81-5
Synthesis and Characterization
The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide typically involves several key steps:
- Formation of Bithiophene : This can be achieved through cross-coupling reactions such as Stille or Suzuki coupling.
- Ethyl Group Introduction : An ethylating agent is used to attach the ethyl group to the bithiophene.
- Formation of the Amide : The final step involves reacting the ethylated bithiophene with 3-chloro-4-fluorobenzoyl chloride to form the amide bond.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of bithiophene showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiophene derivatives. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
The biological activity is often attributed to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of electron-rich thiophene rings enhances its reactivity, allowing it to form stable complexes with target biomolecules.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic pathways |
Case Studies
-
Case Study on Anticancer Effects :
- A study published in a peer-reviewed journal evaluated the anticancer effects of similar compounds on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting significant therapeutic potential.
-
Antimicrobial Efficacy :
- Another research effort focused on testing various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives exhibited MIC values lower than conventional antibiotics, indicating their potential as alternative treatments.
Q & A
Basic: What is the recommended synthetic route for N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide, and what critical steps ensure high yield and purity?
Answer:
The synthesis of this compound likely involves a multi-step approach:
- Step 1: Preparation of the bithiophene core via thionation of a γ-ketoamide using Lawesson's reagent, followed by cyclization to form the 2,3'-bithiophene moiety. This step requires strict temperature control (60–80°C) and an inert atmosphere to prevent oxidation .
- Step 2: Functionalization of the ethyl linker through nucleophilic substitution or amidation. For example, coupling 2-bromoethylbithiophene with 3-chloro-4-fluoroaniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Final ethanediamide formation via condensation between the amine and carboxylic acid derivatives, using coupling agents like EDCI/HOBt in dichloromethane.
Critical Considerations: - Monitor reaction progress via TLC or HPLC to optimize intermediate purity.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials.
Basic: How can researchers confirm the structural integrity of this compound, and what spectroscopic techniques are most effective?
Answer:
Structural validation requires a combination of techniques:
- 1H/13C NMR: Key signals include the bithiophene protons (δ 6.8–7.5 ppm, multiplet) and the ethyl linker (δ 3.5–4.0 ppm, triplet). The 3-chloro-4-fluorophenyl group shows deshielded aromatic protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy: Confirm amide bonds via N-H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₂₀H₁₆ClFN₂O₂S₂).
Purity Assessment: - Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity.
Advanced: How can regioselectivity challenges in modifying the bithiophene moiety be addressed, particularly for introducing functional groups?
Answer:
Regioselectivity in bithiophene derivatization depends on electronic and steric factors:
- Electrophilic Substitution (e.g., Vilsmeier-Haack Formylation): The electrophile (ClCH=NMe₂⁺) targets the most electron-rich position adjacent to the ethylamino group (para to sulfur in the thiophene ring) .
- Directed Metalation (e.g., n-BuLi): Deprotonation occurs at the most acidic hydrogen (e.g., 5´-position in bithiophene due to sulfur’s electron-withdrawing effect), enabling selective functionalization .
Methodological Tips: - Use computational tools (DFT) to predict charge distribution and reactivity.
- Compare selectivity outcomes between Vilsmeier and lithiation approaches to optimize desired products.
Advanced: How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
Answer:
Discrepancies often arise from dynamic effects or impurities:
- Dynamic NMR (DNMR): Detect rotational barriers in amide bonds, which may cause signal splitting at room temperature. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce split signals .
- 2D NMR (COSY, NOESY): Assign overlapping signals by correlating proton-proton interactions. For example, NOESY can confirm spatial proximity between the ethyl linker and bithiophene .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, particularly for regiochemistry confirmation .
Advanced: What strategies are recommended for evaluating the biological activity of this compound, given its structural complexity?
Answer:
Focus on target-specific assays guided by structural motifs:
- Enzyme Inhibition Studies: Screen against kinases or proteases, as the ethanediamide group mimics ATP-binding motifs. Use fluorescence-based assays (e.g., ADP-Glo™) for real-time monitoring .
- Cellular Uptake and Toxicity: Employ confocal microscopy with fluorescently tagged derivatives to track intracellular localization. Combine with MTT assays to assess cytotoxicity .
- Molecular Docking: Model interactions using software like AutoDock Vina. Prioritize targets with hydrophobic pockets (e.g., the 3-chloro-4-fluorophenyl group may bind aromatic residues) .
Advanced: How can computational modeling enhance the understanding of this compound’s reactivity and stability under varying conditions?
Answer:
- Reactivity Prediction: Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify sites prone to nucleophilic/electrophilic attack .
- Degradation Pathways: Simulate hydrolysis of the amide bond under acidic/basic conditions (MD simulations, Gaussian). Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .
- Solubility Optimization: Predict logP values (via ChemAxon) and correlate with experimental solubility in DMSO/water mixtures. Adjust substituents (e.g., -CF₃ for lipophilicity) .
Advanced: What experimental design principles should guide the optimization of this compound’s synthetic scalability for preclinical studies?
Answer:
- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between variables .
- Green Chemistry Metrics: Calculate E-factor (waste per product mass) and atom economy. Replace toxic solvents (e.g., DCM with 2-MeTHF) .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .
Advanced: How can researchers address challenges in reproducibility when scaling up the synthesis?
Answer:
- Critical Process Parameters (CPPs): Document and control variables like mixing efficiency (e.g., Reynolds number > 2000 for turbulent flow) and heating/cooling rates .
- Batch vs. Flow Chemistry: Transition from batch to continuous flow for exothermic steps (e.g., amide coupling) to improve heat transfer and reproducibility .
- Raw Material Sourcing: Standardize suppliers for reagents (e.g., Lawesson’s reagent purity ≥98%) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
